molecular formula C10H9F4NO2 B7941211 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B7941211
M. Wt: 251.18 g/mol
InChI Key: NICCVNASMKOGPH-QMMMGPOBSA-N
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Description

4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is a fluorinated amino acid derivative. This compound is of significant interest due to its unique structural features, which include a trifluoromethyl group and a fluorine atom on the aromatic ring. These features impart distinct chemical and biological properties, making it valuable in various scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICCVNASMKOGPH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a multi-component reaction . This method is efficient and scalable, providing moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications. For example, the substitution reactions can yield compounds with different functional groups, enhancing their utility in pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluorine groups enhance the compound’s binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid: Lacks the fluorine atom on the aromatic ring, resulting in different chemical and biological properties.

    (2S)-2-amino-3-[4-fluoro-2-methylphenyl]propanoic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    (2S)-2-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid: The chlorine atom introduces different electronic effects compared to the fluorine atom.

Uniqueness

The presence of both the trifluoromethyl group and the fluorine atom on the aromatic ring makes 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine unique. These features enhance its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications .

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